Product packaging for D-valine dane salt(Cat. No.:CAS No. 134841-35-3)

D-valine dane salt

Cat. No.: B3232930
CAS No.: 134841-35-3
M. Wt: 254.34 g/mol
InChI Key: MURQKYPCHZQEMK-SBSPUUFOSA-N
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Description

Contextualization of Dane Salts within Organic Chemistry

Dane salts are a class of chemical compounds that serve as crucial intermediates in organic synthesis, particularly in the production of semi-synthetic β-lactam antibiotics like penicillins and cephalosporins. trade.gov They are essentially N-protected derivatives of α-amino acids, formed by the reaction of an amino acid with a β-dicarbonyl compound, such as a β-ketoester or β-diketone, in the presence of a base. chemicalbook.comgoogleapis.com This reaction creates a stable enamine, which effectively masks the amino group of the amino acid.

The primary function of forming a Dane salt is to temporarily protect the amino group during subsequent chemical transformations, most notably the acylation of a β-lactam nucleus like 6-aminopenicillanic acid (6-APA). google.com This protection prevents unwanted side reactions and allows for the specific formation of an amide bond between the carboxyl group of the amino acid side chain and the amino group of the β-lactam core. After the acylation step is complete, the enamine protecting group can be readily removed under mild acidic conditions to yield the desired α-aminopenicillin. google.com

Historically, Dane salts, particularly ester-type variants, became widely used because they offered advantages over previous methods. google.com The process involving Dane salts allows for the efficient synthesis of pharmaceutically important compounds. trade.govfengchengroup.com Different types of Dane salts, including ester-type and amide-type, have been developed to optimize reaction yields and simplify the purification of the final antibiotic products. google.com

Structural Classification and Nomenclature of D-Valine Dane Salt

This compound is a specific type of Dane salt derived from D-valine, the (R)-enantiomer of the essential amino acid valine. chemdad.comchemicalbook.comnih.gov It is formed by the condensation of D-valine with methyl acetoacetate (B1235776) in the presence of a potassium base, typically potassium hydroxide (B78521). chemicalbook.com This reaction results in the formation of a potassium salt of an N-substituted enamine.

The systematic name for this compound is Potassium (R)-3-[(1-carboxy-2-methylpropyl)amino]-2-butenoate methyl ester, although it is commonly referred to by several synonyms. chemdad.com Structurally, the compound consists of the D-valine backbone where the nitrogen atom is bonded to a methoxycarbonylpropenyl group, and the carboxyl group of the valine moiety exists as a potassium salt. chemicalbook.comchemdad.com

The chirality of the starting amino acid is retained in the final product, making this compound a chiral building block. The "D-" prefix or the "(R)-" descriptor in its name specifies the stereochemistry at the α-carbon of the valine component. chemdad.comnist.gov

Properties of this compound
IdentifierValueSource
Chemical NamePotassium N-(1-methoxycarbonyl-2-methylprop-1-en-1-yl)-D-valinate chemicalbook.comchemdad.com
Synonyms(R)-Valine Dane salt; N-(3-methoxy-1-Methyl-3-oxo-1-propenyl)-r-valine, potassium salt chemdad.com
CAS Number134841-35-3 chemdad.comchembk.com
Molecular FormulaC10H18KNO4 chemicalbook.comchemdad.comchembk.com
Molecular Weight255.36 g/mol chemicalbook.comchemdad.comchembk.com
AppearanceCrystalline solid chemdad.com

Significance of Chiral Amino Acid Derivatives in Modern Synthetic Chemistry

Chiral amino acid derivatives, including compounds like this compound, are of immense importance in modern synthetic chemistry. chimia.ch Amino acids represent a readily available and relatively inexpensive source of chirality, often referred to as the "chiral pool." chimia.ch This pool provides versatile starting materials for the synthesis of enantiomerically pure compounds (EPCs), which is a critical requirement for the development of pharmaceuticals and fine chemicals, as different enantiomers of a molecule can have vastly different biological activities. chimia.chrsc.org

The transformation of natural and non-natural amino acids into various derivatives allows chemists to introduce specific functionalities and stereochemical control into complex target molecules. nih.govfrontiersin.org These derivatives are not only used for creating peptides but also serve as precursors for a wide array of other chiral molecules such as amino alcohols, heterocyclic compounds, and α,α-disubstituted amino acids. chimia.chjst.go.jp

The use of chiral amino acid derivatives is a cornerstone of asymmetric synthesis, the process of selectively producing one enantiomer of a chiral product. nih.govfrontiersin.org By employing strategies like using chiral auxiliaries derived from amino acids or catalytic asymmetric methods, chemists can construct molecules with precise three-dimensional arrangements. rsc.orgjst.go.jp This control is fundamental in drug discovery, where the therapeutic effect of a drug is often dependent on its specific stereochemistry. chimia.ch The development and application of derivatives like this compound exemplify the strategy of using modified amino acids as key building blocks to achieve stereoselective transformations in the synthesis of complex, biologically active compounds. fengchengroup.comchimia.ch

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17KNO4 B3232930 D-valine dane salt CAS No. 134841-35-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

134841-35-3

Molecular Formula

C10H17KNO4

Molecular Weight

254.34 g/mol

InChI

InChI=1S/C10H17NO4.K/c1-6(2)9(10(13)14)11-7(3)5-8(12)15-4;/h5-6,9,11H,1-4H3,(H,13,14);/t9-;/m1./s1

InChI Key

MURQKYPCHZQEMK-SBSPUUFOSA-N

SMILES

CC(C)C(C(=O)O)NC(=CC(=O)OC)C.[K]

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=CC(=O)OC)C.[K]

Canonical SMILES

CC(C)C(C(=O)O)NC(=CC(=O)OC)C.[K]

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of D Valine Dane Salt

Direct Synthesis of D-Valine Dane Salt

The direct synthesis of this compound focuses on the condensation reaction between D-valine and a β-dicarbonyl compound, typically methyl acetoacetate (B1235776), under basic conditions.

Reaction Pathways and Conditions from D-Valine and Methyl Acetoacetate

The formation of the Dane salt involves the reaction of the amino group of D-valine with methyl acetoacetate, leading to the creation of an enamine structure. This process is typically carried out in the presence of a base, which facilitates the condensation and often results in the isolation of the salt form of the enamine. While "this compound" commonly refers to the sodium salt, a described synthesis involves potassium hydroxide (B78521), yielding the potassium salt of the Dane compound, N-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-R-valine potassium salt chemicalbook.com.

The reaction pathway generally proceeds through nucleophilic attack of the amine on the ester or ketone carbonyl of methyl acetoacetate, followed by elimination of water or alcohol to form the enamine. For the potassium salt, the reaction can be conducted by refluxing D-valine and methyl acetoacetate in isopropyl alcohol with potassium hydroxide for approximately two hours. Water formed during the condensation is often removed azeotropically by distilling off a portion of the alcohol, driving the reaction equilibrium towards product formation. The product is then typically isolated by cooling and precipitation, often in the presence of a co-solvent like MTBE (methyl tert-butyl ether) chemicalbook.com.

Table 1: Representative Conditions for Direct Synthesis of this compound (Potassium Salt)

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Product Mass (g)
D-ValineMethyl AcetoacetateKOHIsopropyl alcoholReflux236.6

Note: The mass reported is for the potassium salt product derived from specific quantities of reactants.

Optimization of Reaction Parameters and Yields

Optimization of the direct synthesis aims to maximize the yield and purity of the this compound. Key parameters include the molar ratios of reactants, the type and concentration of the base, the choice of solvent, reaction temperature, and reaction time. For the potassium salt synthesis, using approximately equimolar amounts of D-valine and methyl acetoacetate, along with a stoichiometric amount of base, is common. Efficient removal of water is crucial for driving the reaction to completion. While specific percentage yields for the sodium salt are not detailed in the provided snippets, optimization studies for similar reactions focus on balancing reaction rate with potential side reactions to achieve high throughput and purity.

Investigation of By-product Formation

Unreacted Starting Materials: Incomplete conversion of D-valine or methyl acetoacetate.

Self-Condensation Products: Methyl acetoacetate can undergo self-condensation reactions under basic conditions.

Hydrolysis Products: The ester functionality of methyl acetoacetate or the enamine linkage in the Dane salt can be susceptible to hydrolysis if water is not effectively removed or if reaction conditions are not carefully controlled.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to identify and quantify these impurities, allowing for the refinement of reaction conditions to minimize their formation.

Table 2: Potential By-products in this compound Synthesis

By-product Name/TypePotential Formation CauseMinimization Strategy
Unreacted D-ValineIncomplete reactionOptimize reaction time, temperature, and stoichiometry.
Unreacted Methyl AcetoacetateIncomplete reactionOptimize reaction time, temperature, and stoichiometry.
Methyl Acetoacetate DimerSelf-condensation of methyl acetoacetate under baseControl base concentration and reaction time; use appropriate solvent.
Hydrolyzed ProductsPresence of excess water, prolonged reaction time, pHEfficient water removal (azeotropic distillation); control reaction time and pH.

Precursor Chemistry and Derivatization Strategies

To obtain enantiomerically pure D-valine for the synthesis of this compound, particularly when starting from racemic mixtures, several precursor preparation strategies are employed.

Formation from Racemic Valine through Diastereomeric Salt Crystallization

A well-established method for obtaining enantiomerically pure D-valine from racemic valine (DL-valine) is through diastereomeric salt crystallization. This technique leverages the different physical properties, primarily solubility, of diastereomeric salts formed by reacting the racemic amino acid with a chiral resolving agent.

Commonly used chiral resolving agents include tartaric acid derivatives such as D-Dibenzoyltartaric acid (D-DBTA) and L-Dibenzoyltartaric acid (L-DBTA), as well as camphorsulfonic acid onyxipca.comgoogle.com. The process involves reacting racemic valine with the resolving agent in a suitable solvent system, often a dilute inorganic acid like hydrochloric acid or sulfuric acid google.com. The mixture is heated and then cooled to selectively crystallize one diastereomeric salt. For instance, using D-DBTA can lead to the precipitation of the L-valine salt, leaving the D-valine salt in solution, or vice-versa depending on the specific resolving agent and conditions google.com. After separation of the crystalline salt, the free D-valine is liberated by treatment with a base. This method can yield D-valine with high optical purity (>98%) and good yields (>70%) google.com.

Table 3: Chiral Resolution of Racemic Valine via Diastereomeric Salt Crystallization

MethodResolving Agent(s)Solvent SystemConditionsYield of D-ValineOptical Purity of D-Valine
Diastereomeric Salt CrystallizationD-DBTA, L-DBTADilute HCl or H₂SO₄Stir at 60-100°C for 0.5-2.0 h, then cool>70%>98%
Diastereomeric Salt CrystallizationTartaric acid derivatives, Camphorsulfonic acidVarious organic/aqueousVaries based on agent and solventVariesVaries

Enzymatic Synthesis Approaches for D-Valine and Related Intermediates (e.g., Hydantoinase Process)

Enzymatic methods provide highly selective and environmentally friendly routes for producing enantiomerically pure D-valine. The hydantoinase process is a prominent biocatalytic strategy that utilizes enzymes to convert hydantoin (B18101) precursors into D-amino acids.

Table 4: Enzymatic Synthesis of D-Valine via Hydantoinase Process

MethodSubstrateKey EnzymesConditions (Typical)Yield (%)Optical Purity (ee%)
Hydantoinase ProcessD,L-5-isopropylhydantoinD-hydantoinase, D-N-carbamoylasepH 9.0, 50 mmol/L substrate, 42h reaction72%97%
Hydantoinase ProcessD,L-5-isopropylhydantoinD-hydantoinase, D-N-carbamoylase (from Agrobacterium)50 g/L substrate, 48h reaction88% conversionNot specified

Compound List:

D-Valine

Methyl Acetoacetate

this compound

N-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-R-valine potassium salt

D,L-5-isopropylhydantoin

N-carbamoyl-D-valine

D-Dibenzoyltartaric acid (D-DBTA)

L-Dibenzoyltartaric acid (L-DBTA)

Iv. Mechanistic Investigations of D Valine Dane Salt Reactions

Elucidation of Reaction Mechanisms in Dane Salt Formation

The mechanism proceeds through the following key steps:

Base-mediated Deprotonation : The reaction is initiated by a base (e.g., potassium hydroxide) which deprotonates the carboxylic acid group of D-valine, forming the corresponding carboxylate salt. This increases the nucleophilicity of the amino group.

Nucleophilic Attack : The nitrogen atom of the D-valine amino group acts as a nucleophile, attacking the electrophilic keto-carbonyl carbon of the β-ketoester (e.g., methyl acetoacetate). This addition forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. wikipedia.orglibretexts.org

Dehydration : Under the reaction conditions, which often involve heating, the carbinolamine intermediate undergoes dehydration (loss of a water molecule). This elimination step is typically acid-catalyzed, and even a weak acid present in the medium can facilitate the protonation of the hydroxyl group, turning it into a good leaving group (water). libretexts.orgyoutube.com

Enamine Formation : The loss of water results in the formation of a C=N double bond (an iminium ion intermediate), followed by a rapid tautomerization. A proton is lost from the α-carbon of the original amino acid backbone, leading to the formation of the stable, conjugated enaminoester system characteristic of the Dane salt. masterorganicchemistry.comyoutube.com The resulting product is the potassium salt of N-(3-methoxy-1-methyl-3-oxo-1-propenyl)-D-valine.

This reaction effectively protects the amino group of D-valine, rendering it stable for subsequent synthetic steps, such as peptide coupling via mixed anhydride (B1165640) formation. google.comgoogle.com

Mechanistic Studies of Subsequent Reactions Involving the Enaminoester Moiety

The enaminoester moiety in D-valine Dane salt serves as an effective protecting group for the amino function. Its primary subsequent reaction is its removal to liberate the free D-valine. This deprotection is typically achieved via acid-catalyzed hydrolysis. google.comchemistrysteps.com

The mechanism of hydrolysis is essentially the reverse of the final steps of enamine formation. youtube.com

Protonation at Carbon : The hydrolysis begins with the protonation of the enamine system. While the nitrogen atom is basic, protonation at the β-carbon is the productive step for hydrolysis. This occurs because the nitrogen is a powerful π-donor, creating significant electron density at the β-carbon, making it nucleophilic. masterorganicchemistry.com This protonation breaks the C=C double bond and forms a C-N double bond, generating a cationic iminium ion intermediate. chemistrysteps.com

Nucleophilic Attack by Water : The electrophilic carbon of the iminium ion is then attacked by water, a nucleophile readily available in the aqueous acidic medium. This addition forms a protonated carbinolamine intermediate. masterorganicchemistry.comchemistrysteps.com

Proton Transfer : A proton is transferred from the oxygen atom to the nitrogen atom, likely via solvent molecules. This step is crucial as it converts the amino group into a better leaving group (a neutral secondary amine).

Elimination of the Amine : The lone pair on the hydroxyl oxygen pushes down to reform the carbonyl C=O double bond, leading to the elimination of the neutral amine portion (the protecting group). youtube.com

Deprotonation : The final step is the deprotonation of the resulting oxonium ion by water or another base to yield the final carboxylic acid (D-valine) and the regenerated β-ketoester.

This sequence highlights the utility of the Dane salt; the enaminoester is stable enough for certain reactions but can be cleaved under specific, controlled acidic conditions to release the desired amino acid. The reactivity of the enaminoester also allows for other transformations, such as reactions with electrophiles at the β-carbon. libretexts.orgresearchgate.net

Influence of Solvent and Counter-ions on Reaction Pathways and Stereoselectivity

The roles of the solvent and counter-ions in the formation and resolution of this compound are not passive; they actively influence reaction pathways and stereoselectivity.

Influence of Solvent: The solvent system is a critical parameter, especially in diastereomeric salt resolutions. The dielectric constant of the solvent has a profound effect on the chiroselective molecular recognition and crystallization process. researchgate.net In some cases, changing the solvent can even invert which diastereomer of a pair is less soluble, a phenomenon known as chirality switching. researchgate.net For the resolution of amino acid precursors, tedious recrystallizations in different solvents may be necessary to enrich the desired diastereomer. libretexts.org Patents describing Dane salt synthesis often specify mixed solvent systems (e.g., aromatic hydrocarbons and alcohols, or acetone (B3395972) and water) to optimize yield and precipitation. google.com This is because the solvent affects the solubility of the diastereomeric salts to different extents, thereby determining the efficiency of the separation. The solvent can also influence the reaction by stabilizing transition states or forming specific solute-solvent clusters that are the true reactive species.

Influence of Counter-ions: The counter-ion (typically K⁺ or Na⁺ in Dane salts) also plays a significant role. In asymmetric catalysis, the concept of Asymmetric Counteranion Directed Catalysis (ACDC) demonstrates that chiral anions can induce enantioselectivity by forming tight ion pairs with a cationic intermediate. wikipedia.org While the Dane salt itself involves an achiral cation (K⁺), the principle of ion pairing is still relevant. The nature of the counter-ion can affect the aggregation state and reactivity of the salt in solution. youtube.com In nonpolar solvents, the Dane salt will exist as a tight ion pair, which can influence the steric environment around the chiral center and affect the stereochemical outcome of subsequent reactions. The counter-ion is not merely a spectator ion; its coordination to the carboxylate and enolate oxygen atoms can dictate the conformation and reactivity of the entire molecule. youtube.com For instance, the choice between sodium hydroxide (B78521) and potassium hydroxide can lead to different crystallization properties and yields of the final Dane salt. google.comgoogle.com

Influence of Solvents and Counter-ions
FactorInfluence OnMechanistic RoleExample
Solvent Diastereomeric ResolutionAlters the relative solubilities of diastereomeric salts, enabling separation by fractional crystallization.Using a mixed solvent like acetone/water to selectively precipitate one diastereomer. libretexts.org
Counter-ion (e.g., K⁺, Na⁺) Reactivity & AggregationForms ion pairs (tight or solvent-separated) which affects the steric and electronic environment of the reactive centers.Choice of KOH vs. NaOH affecting yield and crystallization of the Dane salt. google.comgoogle.com

V. Applications in Asymmetric Synthesis and Chiral Technologies

Role as a Chiral Building Block in Fine Chemical Synthesis

D-valine serves as a crucial chiral synthon in the synthesis of various fine chemicals, leveraging its inherent stereochemistry to impart chirality to target molecules.

Precursor in the Synthesis of Penicillin Analogues and Cephalosporin Antibiotics

D-valine is a key component in the biosynthesis of β-lactam antibiotics, including penicillins and cephalosporins. The tripeptide δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV) is a direct precursor to the β-lactam core structure, which is then cyclized to form isopenicillin N wikipedia.orgnih.govacs.org. Derivatives of D-valine are also used in the synthesis of specific semi-synthetic veterinary antibiotics, such as valnemulin, which is a pleuromutilin (B8085454) derivative bocsci.comresearchgate.netsmolecule.com.

Intermediate for Agricultural Pesticides and Veterinary Antibiotics

Beyond pharmaceuticals, D-valine is an intermediate in the production of agrochemicals and veterinary medicines. For instance, fluvalinate, a pyrethroid pesticide, is synthesized using D-valine and is known for its broad-spectrum insecticidal activity with low mammalian toxicity bocsci.comresearchgate.netsmolecule.com.

Utilization in Chiral Resolution Techniques for Racemic Mixtures

D-valine and its derivatives act as effective chiral resolving agents. They can be used to separate racemic mixtures into their individual enantiomers, a critical step in producing optically pure drugs and fine chemicals bocsci.comnih.govgoogle.com. For example, novel chiral valine-diamide phases have been developed for supercritical fluid chromatography (SFC) to resolve racemic amino acid derivatives nih.gov. Furthermore, DL-valine hydrohalides can be resolved into their enantiomers through preferential crystallization by inoculating a saturated solution with crystals of one isomer google.com.

Integration into Biocatalytic Processes for Enantiomerically Pure Products

Microbial preparation methods are increasingly employed for the production of D-valine, offering high stereo selectivity and environmentally friendly processes researchgate.netnih.gov. These methods include asymmetric degradation of DL-valine, stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase researchgate.netnih.gov. These biocatalytic routes are vital for obtaining enantiomerically pure D-valine, which can then be used as a building block for other chiral compounds.

Adsorption Phenomena in Chiral Separations and Materials Science

D-valine and its derivatives are utilized in the development of chiral stationary phases (CSPs) for chromatographic separations. Materials functionalized with valine derivatives, such as valine-diamide phases, have demonstrated effectiveness in separating various racemic compounds in high-performance liquid chromatography (HPLC) and SFC nih.govmdpi.com. Research has also explored the adsorption of D-valine onto mesoporous materials, indicating potential for these materials as adsorbents with specific enantioselectivity in separation processes mdpi.com.

Complexation with Transition Metals for Catalytic Applications

D-valine and its derivatives serve as chiral ligands in transition metal catalysis, enabling asymmetric synthesis. For example, chiral imines synthesized from L-valine have been used to form cobalt complexes that catalyze the asymmetric Henry reaction, yielding nitroaldol products with high enantiomeric excess medcraveonline.commedcraveonline.com. N-Boc-D-valine has also been employed in conjunction with metal catalysts for remote C-H functionalization reactions, achieving high enantioselectivity rsc.org.

Vi. Computational and Theoretical Chemistry of D Valine Dane Salt Systems

Molecular Modeling and Electronic Structure Calculations (e.g., Density Functional Theory)

The molecular structure of D-valine dane salt has been computationally characterized. Its SMILES (Simplified Molecular Input Line Entry System) string is provided as CC(C)C@HO)N/C(=C/C(=O)OC)/C uni.lu. The corresponding InChI (International Chemical Identifier) is InChI=1S/C10H17NO4/c1-6(2)9(10(13)14)11-7(3)5-8(12)15-4/h5-6,9,11H,1-4H3,(H,13,14)/b7-5+/t9-/m1/s1 uni.lu. The IUPAC name associated with this structure is (2R)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-3-methylbutanoic acid uni.lu. While Density Functional Theory (DFT) calculations or comprehensive electronic structure analyses specifically for this compound were not found in the provided search results, the availability of these structural identifiers indicates that computational modeling has been employed to define its molecular representation.

Prediction of Spectroscopic Properties and Spectral Interpretation

Predictive computational methods have been utilized to estimate certain properties of this compound relevant to spectral interpretation. Specifically, predicted Collision Cross Section (CCS) values have been computed, which are useful in gas-phase ion mobility spectrometry for identifying and characterizing compounds uni.lu. These values provide an indication of the molecule's size and shape in the gas phase.

The following table presents the predicted CCS values for various adducts of this compound:

Adductm/z (predicted)Predicted CCS (Ų)
[M+H]+216.12303150.6
[M+Na]+238.10497156.0
[M+NH4]+233.14957154.6
[M+K]+254.07891154.8
[M-H]-214.10847146.7
[M+Na-2H]-236.09042149.7
[M]+215.11520149.5
[M]-215.11630149.5

uni.lu

No specific research findings detailing the interpretation of experimental spectroscopic data (such as NMR, IR, or Mass Spectrometry) for this compound were identified in the provided search results.

Analysis of Intermolecular Interactions and Crystal Packing

Information regarding the analysis of intermolecular interactions or crystal packing for this compound through computational methods is not present in the provided search results. Studies detailing how this compound molecules interact with each other or with solvent molecules, or how they arrange within a crystal lattice, were not identified.

Conformational Analysis and Energetic Landscapes

The search results did not yield any specific research findings or computational data related to the conformational analysis or energetic landscapes of this compound. Studies exploring the various stable conformations the molecule can adopt and the energy barriers between them were not found.

Compound Names Mentioned:

this compound

Retrosynthesis Analysis

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